
(S)-3-((R)-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(®-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione is a chiral compound with a complex structure that includes a bromophenyl group and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(®-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with an appropriate chiral auxiliary to introduce the chiral center.
Cyclization: The intermediate is then subjected to cyclization conditions to form the pyrrolidine ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(®-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while substitution can introduce various functional groups like methoxy or nitro groups.
Applications De Recherche Scientifique
(S)-3-(®-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of (S)-3-(®-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-((S)-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione: The enantiomer of the compound with similar properties but different biological activity.
4-Bromophenylacetic acid: A simpler compound with a bromophenyl group but lacking the pyrrolidine ring.
3-Methylpyrrolidine-2,5-dione: A compound with a similar pyrrolidine ring structure but without the bromophenyl group.
Uniqueness
(S)-3-(®-1-(4-Bromophenyl)ethyl)-3-methylpyrrolidine-2,5-dione is unique due to its chiral centers and the combination of the bromophenyl group with the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler or non-chiral analogs.
Propriétés
Formule moléculaire |
C13H14BrNO2 |
|---|---|
Poids moléculaire |
296.16 g/mol |
Nom IUPAC |
(3S)-3-[(1R)-1-(4-bromophenyl)ethyl]-3-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H14BrNO2/c1-8(9-3-5-10(14)6-4-9)13(2)7-11(16)15-12(13)17/h3-6,8H,7H2,1-2H3,(H,15,16,17)/t8-,13+/m1/s1 |
Clé InChI |
FEYIZFNTEZLHCA-OQPBUACISA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)Br)[C@@]2(CC(=O)NC2=O)C |
SMILES canonique |
CC(C1=CC=C(C=C1)Br)C2(CC(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)

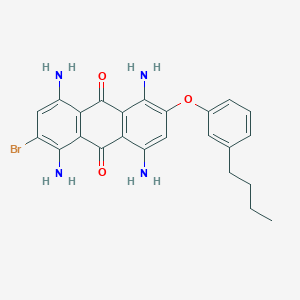
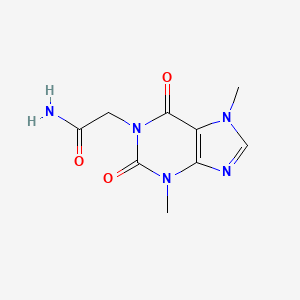



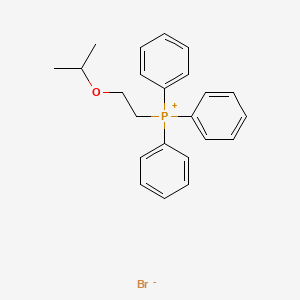
![3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione](/img/structure/B13144743.png)
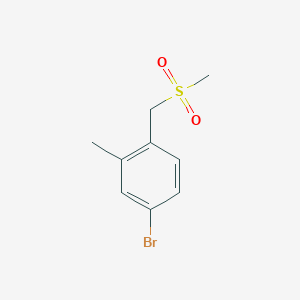
![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)
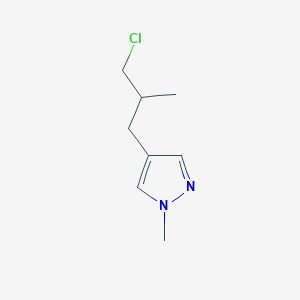
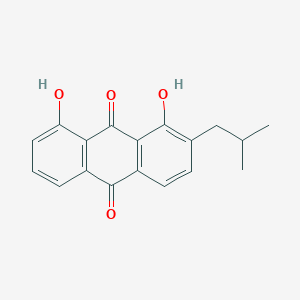
![Propanoicacid,3-oxo-3-[(2-phenylethyl)amino]-,ethylester](/img/structure/B13144774.png)
